molecular formula C19H23NO2 B564975 10,11-Dihydro-10,11-dihydroxy Protriptyline CAS No. 29785-65-7

10,11-Dihydro-10,11-dihydroxy Protriptyline

Cat. No.: B564975
CAS No.: 29785-65-7
M. Wt: 297.398
InChI Key: KQWYQGRGZFSGCJ-UHFFFAOYSA-N
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Description

10,11-Dihydro-10,11-dihydroxy Protriptyline is a metabolite of Protriptyline, a tricyclic antidepressant. This compound has a molecular formula of C19H23NO2 and a molecular weight of 297.39 g/mol . It is primarily used in proteomics research .

Preparation Methods

The synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline involves the reduction of Protriptyline. The specific synthetic routes and reaction conditions are not widely documented, but it is known that Protriptyline can be reduced to form this compound . Industrial production methods for this compound are not extensively detailed in the available literature.

Chemical Reactions Analysis

10,11-Dihydro-10,11-dihydroxy Protriptyline can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydroxy groups into ketones.

    Reduction: Further reduction can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10,11-Dihydro-10,11-dihydroxy Protriptyline has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-10,11-dihydroxy Protriptyline is related to its parent compound, Protriptyline. It is believed to exert its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. The molecular targets and pathways involved include the norepinephrine transporter and the serotonin transporter .

Comparison with Similar Compounds

10,11-Dihydro-10,11-dihydroxy Protriptyline is similar to other tricyclic antidepressants and their metabolites. Some similar compounds include:

    Protriptyline: The parent compound, used as an antidepressant.

    Nortriptyline: Another tricyclic antidepressant with a similar mechanism of action.

    Amitriptyline: A widely used tricyclic antidepressant with similar pharmacological properties.

The uniqueness of this compound lies in its specific metabolic pathway and its use as a reference compound in research .

Properties

IUPAC Name

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYQGRGZFSGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952222
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29785-65-7
Record name 10,11-Dihydro-10,11-dihydroxyprotriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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